

Unveiling the Enigma of "Resveratrodehyde C": A Case of Mistaken Identity?

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Compound of Interest

Compound Name: *Resveratrodehyde C*

Cat. No.: *B15361076*

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A comprehensive investigation into the physicochemical properties of "**Resveratrodehyde C**" has yielded no definitive scientific record of a compound bearing this specific name. Extensive searches across prominent chemical databases and the broader scientific literature have failed to identify any published data, including molecular structure, weight, melting point, or biological activity, associated with "**Resveratrodehyde C**."

This suggests that "**Resveratrodehyde C**" may be a novel, yet-to-be-documented compound, a proprietary research chemical not in the public domain, or potentially a misnomer for a related, known substance. Given the query's specificity for a technical audience of researchers and drug development professionals, the absence of any foundational data is conspicuous.

In the interest of providing relevant information, this guide will focus on the well-characterized and closely related compound, Resveratrol. It is imperative to note that the following data pertains to Resveratrol and should not be attributed to the unconfirmed "**Resveratrodehyde C**."

Physicochemical Properties of Resveratrol

The following table summarizes the key physicochemical properties of trans-Resveratrol, the most common and stable isomer.

Property	Value
Molecular Formula	C ₁₄ H ₁₂ O ₃
Molecular Weight	228.24 g/mol
IUPAC Name	(E)-5-(4-hydroxystyryl)benzene-1,3-diol
CAS Number	501-36-0
Melting Point	253-255 °C
Boiling Point	Decomposes upon heating
Solubility in Water	0.03 g/L
Solubility in Ethanol	50 g/L
Solubility in DMSO	>50 g/L
pKa	8.8, 9.8, 11.1 (for the three hydroxyl groups)

Experimental Protocols for Characterization of Resveratrol Analogs

For researchers encountering a novel stilbenoid potentially misidentified as "**Resveratrodehyde C**," a standard battery of experiments would be necessary for its characterization. The methodologies outlined below are fundamental to establishing the physicochemical profile of a new chemical entity.

1. Structure Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues to the compound's structure.

- X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

2. Purity and Quantification:

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a water/acetonitrile or water/methanol gradient, is the standard for assessing purity and quantifying the compound. Detection is commonly performed using a UV-Vis detector.

3. Physicochemical Property Determination:

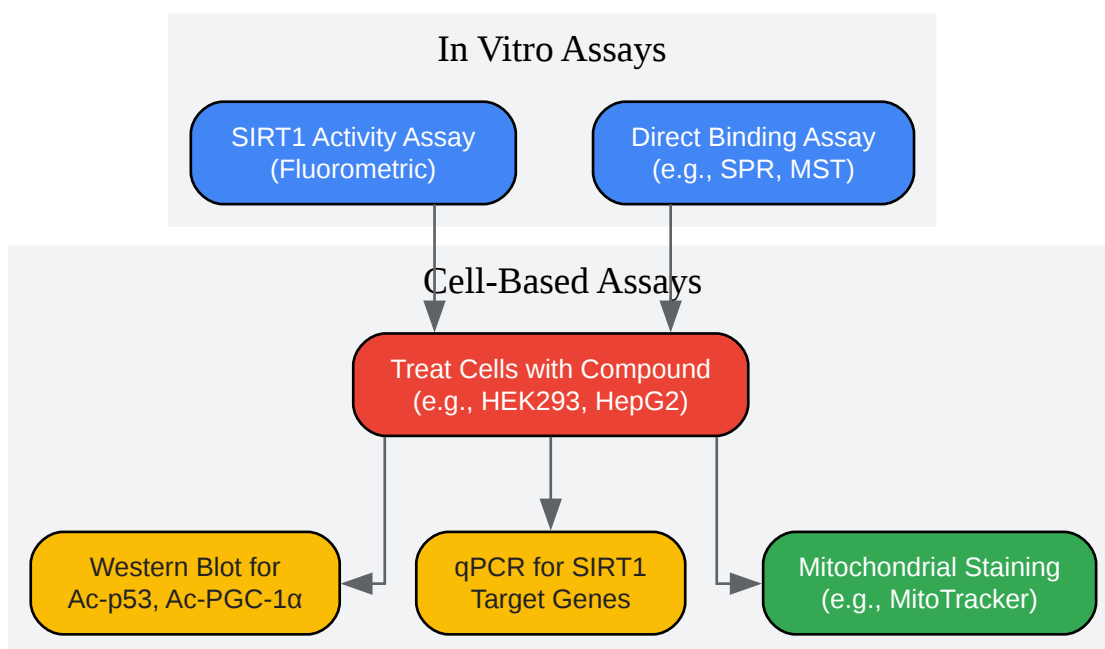
- Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.
- Solubility: Assessed by the shake-flask method, where an excess of the compound is agitated in a given solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC.
- pKa Determination: Potentiometric titration or UV-Vis spectrophotometry can be used to determine the acid dissociation constants of ionizable groups.

Potential Signaling Pathways and Experimental Workflows

While no signaling pathways can be described for the unknown "**Resveratrodehyde C**," Resveratrol is known to interact with numerous cellular signaling cascades. A primary and extensively studied target is Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase.

Hypothetical Experimental Workflow for Investigating a Novel Stilbenoid's Effect on the SIRT1 Pathway

The following diagram illustrates a logical workflow to investigate if a novel compound, such as a potential "**Resveratrodehyde C**," modulates the SIRT1 signaling pathway.

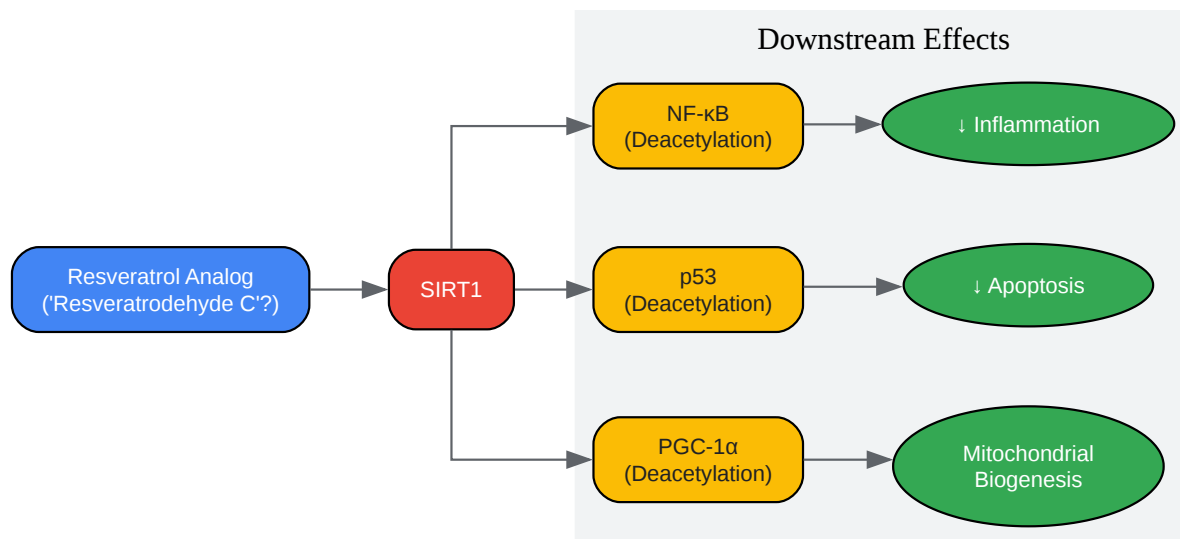


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Caption: A workflow for investigating a new compound's effect on SIRT1 signaling.

SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in cellular processes, a likely pathway to investigate for any novel resveratrol analog.



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Caption: Simplified SIRT1 signaling pathway, a potential target for resveratrol analogs.

In conclusion, while a definitive guide on "**Resveratrodehyde C**" cannot be provided due to the absence of its characterization in the public domain, the established methodologies and known biological pathways associated with the closely related compound, Resveratrol, offer a robust framework for the investigation of any such novel stilbenoid. Researchers are advised to first confirm the identity and structure of their compound of interest using the standard analytical techniques outlined above.

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